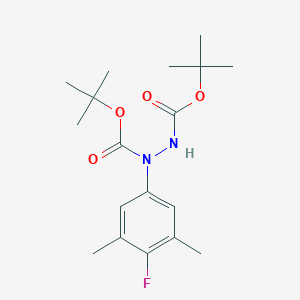
N-(4-(tert-Butyl)phenyl)-3-(9H-carbazol-9-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(tert-Butyl)phenyl)-3-(9H-carbazol-9-yl)aniline is an organic compound that belongs to the class of carbazole derivatives This compound is known for its unique structural features, which include a carbazole moiety and a tert-butyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-Butyl)phenyl)-3-(9H-carbazol-9-yl)aniline typically involves a multi-step process. One common method starts with the preparation of 4-(tert-butyl)aniline, which is then coupled with 9H-carbazole through a palladium-catalyzed Buchwald-Hartwig amination reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(tert-Butyl)phenyl)-3-(9H-carbazol-9-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Applications De Recherche Scientifique
N-(4-(tert-Butyl)phenyl)-3-(9H-carbazol-9-yl)aniline has numerous applications in scientific research:
Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonics: The compound’s photophysical properties make it suitable for use in light-emitting devices and sensors.
Materials Science: It is employed in the development of advanced materials with specific electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with applications in drug discovery and development.
Mécanisme D'action
The mechanism by which N-(4-(tert-Butyl)phenyl)-3-(9H-carbazol-9-yl)aniline exerts its effects is primarily related to its electronic structure. The carbazole moiety acts as an electron donor, while the tert-butyl-substituted phenyl group can influence the compound’s overall electronic properties. This unique combination allows the compound to interact with various molecular targets and pathways, making it effective in applications such as organic electronics and photonics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenyl-3-(9H-carbazol-9-yl)aniline
- N-(4-Methylphenyl)-3-(9H-carbazol-9-yl)aniline
- N-(4-Methoxyphenyl)-3-(9H-carbazol-9-yl)aniline
Uniqueness
N-(4-(tert-Butyl)phenyl)-3-(9H-carbazol-9-yl)aniline stands out due to the presence of the tert-butyl group, which enhances its steric and electronic properties. This modification can lead to improved performance in applications such as OLEDs and OPVs compared to its analogs without the tert-butyl group.
Propriétés
IUPAC Name |
N-(4-tert-butylphenyl)-3-carbazol-9-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2/c1-28(2,3)20-15-17-21(18-16-20)29-22-9-8-10-23(19-22)30-26-13-6-4-11-24(26)25-12-5-7-14-27(25)30/h4-19,29H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAPKHKKGCFVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B8250578.png)


![rel-(4aR,7aR)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B8250586.png)



![trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane](/img/structure/B8250640.png)


